molecular formula C9H6F3NO2 B11761284 6-(Trifluoromethoxy)indolin-2-one

6-(Trifluoromethoxy)indolin-2-one

Cat. No.: B11761284
M. Wt: 217.14 g/mol
InChI Key: BNVMDXRMZSABFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethoxy)indolin-2-one is a chemical compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.14 g/mol This compound is characterized by the presence of a trifluoromethoxy group attached to an indolin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethoxy)indolin-2-one typically involves the reaction of indolin-2-one with trifluoromethoxy-containing reagents under specific conditions. One common method involves the use of ceric ammonium nitrate (CAN) as a catalyst in the condensation reaction between isatins and indoles . This reaction is often carried out under ultrasonic irradiation at room temperature to achieve high yields and short reaction times.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of functionalized indolin-2-one compounds.

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

6-(trifluoromethoxy)-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-2-1-5-3-8(14)13-7(5)4-6/h1-2,4H,3H2,(H,13,14)

InChI Key

BNVMDXRMZSABFV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)OC(F)(F)F)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.